Lipophilicity Tuning: 0.48 logP of Methanamine Derivative Enables Enhanced Aqueous Compatibility vs. More Lipophilic Amine Analog (logP 1.19)
In direct comparison to the widely used analog pyrido[2,3-b]pyrazin-8-amine, the methanamine derivative exhibits a markedly lower calculated partition coefficient (LogP). Pyrido[2,3-b]pyrazin-8-ylmethanamine has a LogP of 0.4835 , whereas the parent amine analog is substantially more lipophilic with a LogP of 1.18820 . This difference of approximately 0.70 log units translates to a nearly 5-fold lower lipophilicity for the methanamine derivative, a critical parameter for aqueous solubility and metabolic stability in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.4835 |
| Comparator Or Baseline | Pyrido[2,3-b]pyrazin-8-amine (LogP = 1.18820) |
| Quantified Difference | ΔLogP ≈ -0.70 (approx. 5-fold lower lipophilicity) |
| Conditions | Calculated partition coefficient (Octanol/Water) based on vendor data and open chemistry databases. |
Why This Matters
Lower LogP improves aqueous solubility and reduces non-specific binding, which is advantageous for both synthetic handling (aqueous reactions) and for generating drug candidates with favorable ADME profiles.
